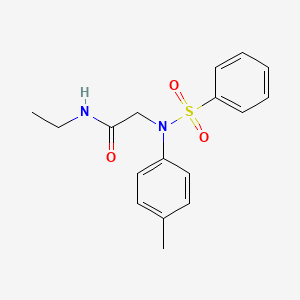
N~1~-ethyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-ethyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as EMGP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMGP is a member of the sulfonylurea class of drugs, which are commonly used in the treatment of type 2 diabetes. However, EMGP has been found to have a range of potential applications beyond its use as a diabetes medication.
Applications De Recherche Scientifique
EMGP has been studied for its potential therapeutic applications in a range of diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, EMGP has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. EMGP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, EMGP has been found to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of EMGP is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in cell growth and survival. EMGP has been found to inhibit the activity of the enzyme protein kinase B (AKT), which is involved in cell proliferation and survival. EMGP also inhibits the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
EMGP has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation and survival, the induction of apoptosis (programmed cell death), and the modulation of immune responses. EMGP has also been found to have antioxidant effects, which may contribute to its neuroprotective effects in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EMGP for lab experiments is its relatively low toxicity compared to other compounds with similar biological activity. This makes it a safer and more practical compound for use in in vitro and in vivo experiments. However, one limitation of EMGP is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on EMGP. One area of interest is the development of EMGP analogues with improved solubility and potency. Another area of interest is the investigation of EMGP's potential as a combination therapy with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully elucidate the mechanism of action of EMGP and its potential therapeutic applications in a range of disease states.
Méthodes De Synthèse
The synthesis of EMGP involves several steps, including the reaction of N-ethylglycine with 4-methylbenzenesulfonyl chloride, followed by reaction with phenylisocyanate. The resulting compound is then treated with sodium hydroxide to produce EMGP. This synthesis method has been optimized through several modifications, including the use of alternative reagents and solvents, to improve yield and purity.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-18-17(20)13-19(15-11-9-14(2)10-12-15)23(21,22)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAYRGPQANKGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5213361.png)
![N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5213364.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(3-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5213368.png)

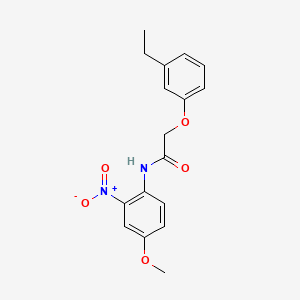
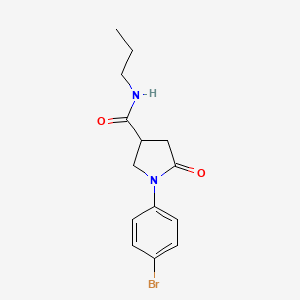
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5213397.png)
![3-benzyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213404.png)
![3-ethyl-5-(1-methylnaphtho[1,2-d][1,3]oxazol-2(1H)-ylidene)-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B5213416.png)
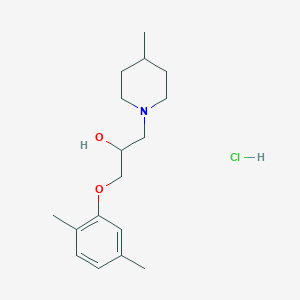

![(3-isopropoxyphenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5213430.png)
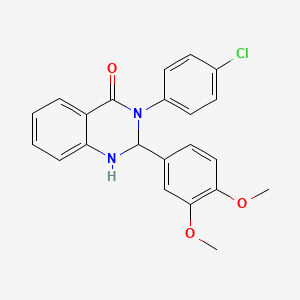
![(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5213450.png)